[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused triazole and pyrimidine ring system, with a carboxylic acid substituent at the 7-position. Its synthesis typically involves multicomponent reactions, such as the cyclization of aminoazoles (e.g., 2-aminotriazoles) with aldehydes and arylpyruvic acids under varied conditions (conventional heating, microwave irradiation, or sonication). Kinetic products like this compound form via azomethine intermediates, while extended reflux or high temperatures favor thermodynamic pyrrolone derivatives . The carboxylic acid group enhances solubility and provides a handle for further functionalization, making it a versatile scaffold in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-1-2-7-6-8-3-9-10(4)6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPHOIBYGSRXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000930-72-2 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal in a multicomponent reaction . Another approach involves the annulation of pyrimidine moiety to the triazole ring or vice versa .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of microwave-mediated, catalyst-free synthesis has been explored to achieve high yields and purity . This method involves the reaction of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of the target compound in a short reaction time .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be selectively reduced to its dihydro derivatives, which can then be used as starting materials for further multicomponent synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethylformamide dimethyl acetal, β-ketoglutaric acid dimethyl ester, and various 1,3-dielectrophilic agents . Reaction conditions often involve mild temperatures and the use of microwave irradiation to enhance reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include its dihydro derivatives and various substituted triazolopyrimidines . These products exhibit diverse biological activities and are of significant interest in medicinal chemistry .
Scientific Research Applications
Pharmaceutical Applications
The primary applications of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid lie in its medicinal properties:
- Antiviral Activity : Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can inhibit HIV-1 Reverse Transcriptase-Associated Ribonuclease H activity. For example, specific compounds derived from this scaffold have shown IC50 values in the micromolar range against RNase H, suggesting potential as antiviral agents .
- Anticancer Potential : The triazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit various cancer-related targets. Studies have indicated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines .
- Antibacterial and Antifungal Properties : Compounds within this class have demonstrated antibacterial and antifungal activities, making them candidates for further development as therapeutic agents in treating infections .
Synthesis and Derivatives
The synthesis of this compound typically involves several methods:
- Microwave-Assisted Synthesis : This eco-friendly method has proven effective for producing the compound with high yields. It allows for rapid reaction times and efficient energy use .
- Structural Modifications : Various derivatives have been synthesized to enhance biological activity. For instance, modifications at the C-5 and C-7 positions of the triazole ring have been shown to significantly affect the inhibitory potency against RNase H .
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves the inhibition of specific enzymes and signaling pathways . For example, certain derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Key Positions
The biological and physicochemical properties of triazolopyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid and its analogs:
Table 1: Structural and Functional Comparison of Selected Derivatives
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility compared to methyl or aryl-substituted analogs.
- Thermodynamic Stability : Kinetic products like the parent compound are less stable than thermodynamic pyrrolones, necessitating precise reaction control .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives have been investigated for their potential applications in treating various diseases, including viral infections and cancer.
Structural Characteristics
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is structurally related to purines, which allows it to interact with biological targets such as kinases and RNA polymerases. The carboxylic acid functional group enhances its solubility and potential bioactivity.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. For instance, a series of compounds targeting the PA-PB1 interface of the influenza A virus polymerase showed promising results. One notable derivative displayed an IC50 value of 1.1 μM against the PA-PB1 interaction, effectively disrupting viral replication mechanisms in vitro .
Anticancer Potential
The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been explored extensively. In particular, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated low micromolar IC50 values against CDK-2. These compounds interact with the ATP-binding pocket of CDK-2, showcasing their potential as anticancer agents by blocking cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on their structural modifications. Several studies have identified key substituents that enhance potency against specific biological targets:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 3 | PA-PB1 | 1.1 | Most potent among small-molecule inhibitors |
| Compound 11a | RNase H | 17.7 | Valid hit compound for HIV-1 inhibition |
| Compound 12g | RNase H | 0.8 | Most potent in the series with catechol substitution |
Influenza Virus
A study focused on the synthesis of hybrid [1,2,4]triazolo[1,5-a]pyrimidine derivatives highlighted their ability to inhibit the interaction between PA and PB1 subunits of the influenza A virus polymerase. The compounds were evaluated through ELISA assays and plaque reduction assays in MDCK cells to confirm their antiviral efficacy .
Cancer Treatment
Another research effort aimed at developing CDK inhibitors from the [1,2,4]triazolo[1,5-a]pyrimidine scaffold revealed several derivatives with promising anticancer activity. These compounds were screened against a panel of kinases and exhibited selective inhibition profiles that could be leveraged for targeted cancer therapies .
Q & A
Q. What are common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives?
- Methodological Answer : The synthesis often involves multi-step reactions, including:
- One-pot three-component reactions : Combining 5-amino-1,2,4-triazoles, aldehydes, and β-ketoesters in ethanol with catalysts like APTS (3-aminopropyltriethoxysilane) under reflux .
- Regioselective cyclization : Using 3,5-diaminotriazole and carbonyl compounds (e.g., pyruvic acid) under acidic or ultrasonic conditions (e.g., acetic acid, 120 min ultrasonication) .
- Additive-assisted protocols : For example, TMDP (tetramethylenediphosphine) in water-ethanol mixtures to improve yields for carboxylate esters .
Optimization of solvent (ethanol vs. glacial acetic acid), temperature (reflux vs. room temperature), and catalyst choice significantly impacts yield and purity .
Q. How are [1,2,4]Triazolo[1,5-a]pyrimidine derivatives characterized?
- Methodological Answer : Key techniques include:
- Spectroscopy : and NMR to confirm regiochemistry and substituent positions (e.g., δ 8.91 ppm for triazole protons in DMSO-d6) .
- Mass spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 436.2 [M+H]) .
- Microanalysis : Elemental analysis (C, H, N) to verify purity (>95%) .
- Melting point determination : Used to assess compound stability and crystallinity (e.g., 195°C for cycloheptyl derivatives) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields, byproducts) in triazolopyrimidine synthesis be addressed?
- Methodological Answer :
- Catalyst screening : APTS or TMDP enhances reaction efficiency and selectivity for carboxylate esters .
- Ultrasonic-assisted methods : Reduces reaction time (e.g., from 24 hours to 120 minutes) and improves yields by 20–40% .
- Solvent optimization : Polar aprotic solvents (DMF) or ethanol-water mixtures stabilize intermediates and reduce side reactions .
- Byproduct analysis : Use TLC and HPLC to identify impurities; adjust stoichiometry or temperature to suppress undesired pathways .
Q. What computational approaches predict the bioactivity or physicochemical properties of triazolopyrimidines?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates heats of formation (HOF) to estimate detonation properties in energetic materials (e.g., Group B/C derivatives with trifluoromethyl groups) .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., CB2 cannabinoid receptors) by modeling interactions between substituents (e.g., methylthio groups) and active sites .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antibacterial or antiviral activity .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Methodological Answer :
- Position 5 modifications : Electron-deficient groups (Cl, NO) enhance antimicrobial activity but reduce solubility; methyl groups improve metabolic stability .
- Carboxylic acid derivatives : Esterification (e.g., ethyl esters) increases cell membrane permeability, while free carboxylic acids improve target specificity in enzyme inhibition .
- Aryl substitutions : Phenyl or benzothiophene groups at position 7 enhance anticancer activity via π-π stacking with DNA topoisomerases .
Q. How can contradictory biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Control experiments : Replicate assays under standardized conditions (e.g., pH, cell lines) to isolate compound-specific effects .
- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Synchrotron XRD : Resolve crystallographic data to confirm structural consistency between synthetic batches .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
